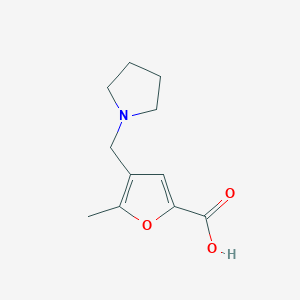![molecular formula C11H13N3O B2467355 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine CAS No. 1260658-94-3](/img/structure/B2467355.png)
4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine, also known as MPPA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Wissenschaftliche Forschungsanwendungen
4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine has been used in a variety of scientific research applications. One of the most notable uses of 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine is in the study of serotonin receptors. 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine has been shown to be a selective antagonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This makes 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine a valuable tool for investigating the role of this receptor in various biological processes.
In addition to its use in the study of serotonin receptors, 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine has also been used in the study of other neurotransmitter systems, such as the dopamine and histamine systems. 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine has been shown to be a selective antagonist of the D4 dopamine receptor and the H1 histamine receptor, making it a valuable tool for investigating the role of these receptors in various biological processes.
Wirkmechanismus
The mechanism of action of 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine is not fully understood, but it is believed to involve the binding of the compound to specific receptors in the brain. 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine has been shown to have high affinity for the 5-HT2A, D4, and H1 receptors, which may explain its selective antagonism of these receptors.
Biochemical and Physiological Effects
4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine has been shown to have a variety of biochemical and physiological effects. In addition to its selective antagonism of specific receptors, 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine has also been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and histamine. This makes 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine a valuable tool for investigating the role of these neurotransmitters in various biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine in lab experiments is its selectivity for specific receptors. This allows researchers to investigate the role of these receptors in various biological processes without the confounding effects of other neurotransmitter systems. However, one limitation of using 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine is its relatively low potency compared to other receptor antagonists. This may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine. One area of interest is the development of more potent and selective analogs of 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine for use in lab experiments. Another area of interest is the investigation of the role of specific neurotransmitter systems in various psychiatric disorders, such as depression and schizophrenia. Finally, the potential therapeutic applications of 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine and its analogs should be explored further, particularly in the treatment of disorders involving serotonin, dopamine, and histamine dysregulation.
Conclusion
In conclusion, 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine is a valuable tool for investigating the role of specific neurotransmitter systems in various biological processes. Its selectivity for specific receptors and ability to modulate neurotransmitter release make it a valuable tool for scientific research. While there are limitations to its use, the potential future directions for research involving 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine are promising, and further investigation of this compound is warranted.
Synthesemethoden
The synthesis of 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine involves several steps. First, 3-bromoanisole is reacted with methylhydrazine to form 1-methyl-3-(methoxyamino)benzene. This intermediate is then reacted with 3-methylpyrazole to form 4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine. The final product is obtained through purification and recrystallization.
Eigenschaften
IUPAC Name |
4-[(1-methylpyrazol-3-yl)methoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14-7-6-10(13-14)8-15-11-4-2-9(12)3-5-11/h2-7H,8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMALOUGEOMDRFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)COC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-Methyl-1H-pyrazol-3-yl)methoxy)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z,3E)-1-(4-chlorophenyl)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one](/img/structure/B2467276.png)

![diethyl 5-(2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2467278.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3,4,5-trimethoxybenzoate](/img/structure/B2467283.png)
![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2467284.png)

![4-[4-[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]piperidine-1-carbonyl]benzenesulfonamide](/img/structure/B2467287.png)
![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2467289.png)


![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2467292.png)